molecular formula C16H19NO2S B2589125 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide CAS No. 1251615-15-2

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide

Cat. No.: B2589125
CAS No.: 1251615-15-2
M. Wt: 289.39
InChI Key: VUBDREMJLDIGND-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide” is a complex organic compound. It contains a benzamide group, which is common in many pharmaceuticals and biologically active compounds . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . These techniques can provide information about the types of bonds in the compound and their arrangement.


Chemical Reactions Analysis

Thiophene rings, like the ones in this compound, can undergo a variety of chemical reactions, including nucleophilic, electrophilic, and radical reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other functional groups present in the molecule.

Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

Research indicates that compounds related to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide have been utilized in the synthesis and characterization of new aromatic polyimides. These polyimides show promising solubility in organic solvents and high thermal stability, making them suitable for high-performance applications in electronics and aerospace industries (Butt et al., 2005).

Molecular Structure Analysis through DFT Calculations

Another study focused on the molecular structure of compounds similar to this compound, utilizing DFT calculations and X-ray crystallography. This research provides valuable insights into the intermolecular interactions affecting molecular geometry, which is crucial for the design of new materials and drugs (Karabulut et al., 2014).

Development of Histone Deacetylase Inhibitors

Compounds bearing structural resemblance to this compound have been explored for their potential as histone deacetylase (HDAC) inhibitors. These inhibitors show promise in cancer therapy, particularly in inducing cell-cycle arrest and apoptosis in cancer cells (Jiao et al., 2009).

Antimicrobial and Antioxidant Activities

Recent studies have identified sulfur-containing compounds related to this compound with significant antimicrobial and antioxidant activities. These findings open up possibilities for their use in developing new antimicrobial agents and antioxidants for various applications (Raghavendra et al., 2016).

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-2-3-12-4-6-13(7-5-12)16(19)17-10-15(18)14-8-9-20-11-14/h4-9,11,15,18H,2-3,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBDREMJLDIGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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